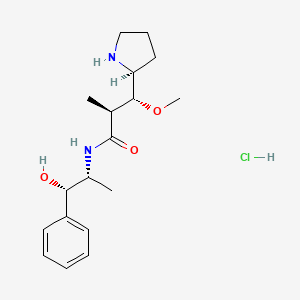![molecular formula C21H23N3O3 B12387263 1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone CAS No. 371210-26-3](/img/structure/B12387263.png)
1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AMB639752 is a novel compound identified as a potent inhibitor of diacylglycerol kinase alpha (DGKα). Diacylglycerol kinases are enzymes that catalyze the phosphorylation of diacylglycerol to phosphatidic acid, playing a crucial role in cellular signaling pathways. AMB639752 has shown significant potential in therapeutic applications, particularly in the treatment of X-linked lymphoproliferative disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: AMB639752 was discovered through virtual screening and subsequent structure-activity relationship studies. The synthesis involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific details on the synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature .
Industrial Production Methods: The industrial production of AMB639752 would likely involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: AMB639752 primarily undergoes reactions typical of organic compounds, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific functional groups present in AMB639752 and the reagents used. Detailed reaction pathways and products are typically studied in controlled laboratory settings .
Applications De Recherche Scientifique
AMB639752 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of diacylglycerol kinase alpha and its effects on cellular signaling pathways.
Biology: Investigated for its role in modulating immune responses and cellular apoptosis, particularly in diseases like X-linked lymphoproliferative disease.
Medicine: Potential therapeutic applications in cancer treatment, where it has shown the ability to reduce cancer cell migration and restore apoptosis in certain cellular models.
Industry: Potential use in the development of new therapeutic agents targeting diacylglycerol kinase alpha
Mécanisme D'action
AMB639752 exerts its effects by inhibiting diacylglycerol kinase alpha, thereby preventing the phosphorylation of diacylglycerol to phosphatidic acid. This inhibition disrupts key signaling pathways involved in cell proliferation, migration, and survival. The compound has shown the ability to restore restimulation-induced cell death in SAP-deficient lymphocytes, highlighting its potential in treating X-linked lymphoproliferative disease .
Comparaison Avec Des Composés Similaires
R59022: Another diacylglycerol kinase inhibitor with broader activity but less specificity for diacylglycerol kinase alpha.
R59949: Similar to R59022, with broader activity and less specificity.
Ritanserin: Identified alongside AMB639752 as a potent diacylglycerol kinase alpha inhibitor but also affects serotonin signaling.
Uniqueness of AMB639752: AMB639752 is unique in its high specificity for diacylglycerol kinase alpha without affecting serotonin signaling, making it a more targeted therapeutic agent. Its ability to restore apoptosis and reduce cancer cell migration further distinguishes it from other inhibitors .
Propriétés
Numéro CAS |
371210-26-3 |
|---|---|
Formule moléculaire |
C21H23N3O3 |
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
1-(2,6-dimethyl-1H-indol-3-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-6-16-17(12-14)22-15(2)20(16)18(25)13-23-7-9-24(10-8-23)21(26)19-4-3-11-27-19/h3-6,11-12,22H,7-10,13H2,1-2H3 |
Clé InChI |
VMGUWRHRHRBXFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C(=C(N2)C)C(=O)CN3CCN(CC3)C(=O)C4=CC=CO4 |
Solubilité |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


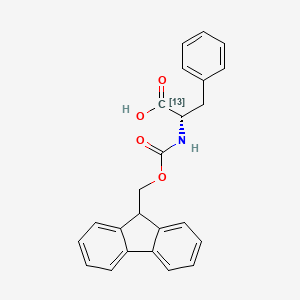
![4-chloro-3-N-[4-(difluoromethoxy)-2-methylphenyl]-6-fluoro-1-N-[(4-fluorophenyl)methyl]benzene-1,3-dicarboxamide](/img/structure/B12387193.png)

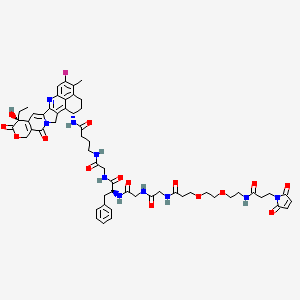

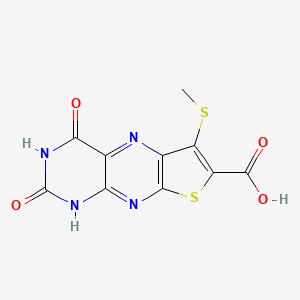
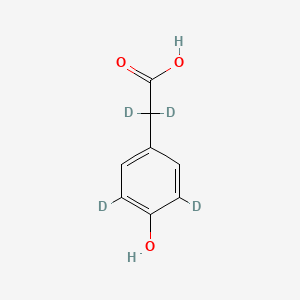
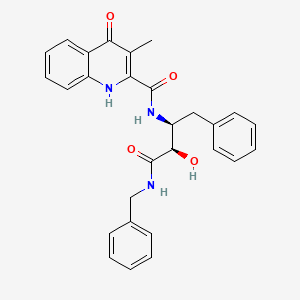
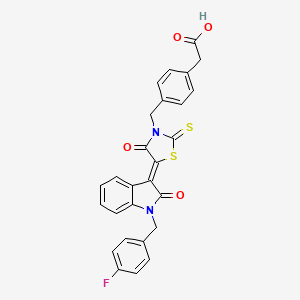
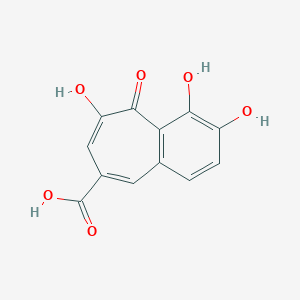
![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)
![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)
![1-[(2R,4R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12387265.png)
